4-Chloro-3-fluoro-2'-iodobenzophenone
Description
4-Chloro-3-fluoro-2'-iodobenzophenone is a halogenated benzophenone derivative featuring a benzophenone backbone substituted with chlorine (position 4), fluorine (position 3), and iodine (position 2'). This compound is of interest in medicinal chemistry and radiopharmaceutical synthesis due to its halogen-rich structure, which may enhance reactivity in coupling reactions or serve as a precursor for radiolabeling.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRBMQRQHZEBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237242 | |
| Record name | (4-Chloro-3-fluorophenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-65-6 | |
| Record name | (4-Chloro-3-fluorophenyl)(2-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-3-fluoro-2’-iodobenzophenone typically involves multi-step organic reactions. One common method includes the halogenation of benzophenone derivatives. For instance, starting with a benzophenone core, selective halogenation can be achieved using reagents such as N-chlorosuccinimide (NCS) for chlorination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination . The reaction conditions often involve the use of solvents like dichloromethane (DCM) or acetonitrile (ACN) and may require catalysts or specific temperature controls to ensure selectivity and yield.
Chemical Reactions Analysis
4-Chloro-3-fluoro-2’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) on the benzophenone core can be substituted with other functional groups using nucleophilic or electrophilic reagents. For example, nucleophilic aromatic substitution (S_NAr) can replace the chlorine atom with an amine group using reagents like sodium amide (NaNH2) in liquid ammonia.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield hydroxy derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The iodine atom makes it suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Scientific Research Applications
4-Chloro-3-fluoro-2’-iodobenzophenone has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2’-iodobenzophenone depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain proteins or receptors. The pathways involved often include inhibition of signal transduction processes or modulation of gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent patterns are summarized below:
Substituent Impact Analysis:
- The iodine atom at position 2' offers a heavy halogen for radiolabeling (e.g., SPECT imaging) or Suzuki-Miyaura couplings .
- Comparison with Methoxy Derivatives: Methoxy-substituted analogs (e.g., 4-methoxy-4'-thiomethylbenzophenone) exhibit lower electrophilicity due to electron-donating groups, reducing their utility in reactions requiring electron-deficient substrates .
Physicochemical Properties
- Stability: Heavy halogens like iodine may reduce thermal stability but improve photostability, as seen in iodinated benzophenones used in UV-filter applications .
Biological Activity
Overview
4-Chloro-3-fluoro-2'-iodobenzophenone is an organic compound characterized by its complex halogenated structure, which includes chlorine, fluorine, and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and drug development. Its molecular formula is , with a molecular weight of 360.55 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents enhances the compound's binding affinity to specific proteins, which may lead to the inhibition or modulation of their activity. This mechanism is significant for its application in drug discovery, particularly for targeting metabolic pathways in cancer cells.
Anticancer Properties
Research indicates that halogenated benzophenones exhibit promising anticancer properties. A study focusing on similar compounds showed that fluorinated derivatives can inhibit glycolysis in cancer cells, making them potential therapeutic agents against aggressive cancers such as glioblastoma multiforme (GBM) . The inhibition of glycolysis is a critical strategy in cancer therapy, as many cancer cells rely heavily on this metabolic pathway for energy production.
Enzyme Interaction Studies
The compound has been investigated for its effects on key enzymes involved in metabolic processes. For instance, studies have demonstrated that similar halogenated compounds can modulate hexokinase activity, a crucial enzyme in the glycolytic pathway . The interaction with hexokinase may lead to decreased cell viability and proliferation in cancerous cells.
Case Studies and Experimental Data
- In Vitro Studies : In vitro experiments have shown that this compound can significantly reduce the proliferation of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.10 µM to 11.40 µM against different cancer types .
- Molecular Docking Analyses : Computational studies using molecular docking techniques have confirmed that this compound interacts efficiently with active site residues of target proteins, suggesting a strong potential for therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds reveals significant insights into its biological activity:
| Compound | Molecular Formula | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | C13H7ClFIO | TBD | Promising anticancer activity |
| 2-Deoxy-D-glucose (analog) | C6H12O6 | ~20 | Inhibits glycolysis |
| 3-Chloro-5-fluoro-3'-iodobenzophenone | C13H7ClFIO | TBD | Similar structure with potential uses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
